N-[4-(Cyclobutylmethoxy)benzoyl]glycine
Description
N-[4-(Cyclobutylmethoxy)benzoyl]glycine is a glycine derivative characterized by a benzoyl group substituted at the para position with a cyclobutylmethoxy moiety.
Properties
CAS No. |
915017-01-5 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[[4-(cyclobutylmethoxy)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-15-14(18)11-4-6-12(7-5-11)19-9-10-2-1-3-10/h4-7,10H,1-3,8-9H2,(H,15,18)(H,16,17) |
InChI Key |
XYLTYFWZLRLCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between N-[4-(Cyclobutylmethoxy)benzoyl]glycine and similar compounds:
Key Observations:
- Cyclobutylmethoxy vs.
- Fluorinated Substituents (): Trifluoroethoxy derivatives exhibit increased metabolic stability and electron-withdrawing effects, which could enhance binding affinity in enzyme-active sites.
- Sivelestat Sodium (): This elastase inhibitor incorporates a sulfonamide and pivalate ester, highlighting how glycine derivatives can be tailored for specific therapeutic targets.
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